molecular formula C10H9NO2 B1362315 4-(1,3-Dioxolan-2-yl)benzonitrile CAS No. 66739-89-7

4-(1,3-Dioxolan-2-yl)benzonitrile

Cat. No.: B1362315
CAS No.: 66739-89-7
M. Wt: 175.18 g/mol
InChI Key: AQXQCWAXQJVTKU-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)benzonitrile (CAS: 66739-89-7) is a nitrile-substituted aromatic compound featuring a 1,3-dioxolane ring. Its molecular formula is C₁₀H₉NO₂ (MW: 175.19 g/mol), with the dioxolane moiety acting as a protecting group for carbonyl functionalities or enhancing solubility in organic synthesis . The compound is widely utilized in agrochemical and pharmaceutical research, particularly in synthesizing heterocyclic derivatives like triazoles and pyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) by the condensation of the aldehyde group with ethylene glycol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water to drive the reaction to completion, often using a Dean-Stark apparatus. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-(1,3-Dioxolan-2-yl)benzonitrile serves as a versatile intermediate in organic synthesis. It is utilized for the preparation of more complex organic molecules and can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution:

  • Oxidation : Converts to carboxylic acids.
  • Reduction : Nitrile group can be reduced to primary amines.
  • Substitution : The aromatic ring can participate in halogenation or nitration reactions.

Biology

In biological research, this compound is used to study enzyme interactions and as a biochemical probe. Its structural features allow it to act as both an inhibitor and activator of specific biochemical pathways:

  • Antibacterial Activity : Exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
  • Antifungal Activity : Demonstrates effective inhibition against Candida albicans.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus625–1250
Staphylococcus epidermidis625
Enterococcus faecalis625
Pseudomonas aeruginosa312.5
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity
Proteus mirabilisNo activity

Table 2: Antifungal Activity Data

Fungal StrainMIC (µg/mL)
Candida albicans312.5

Case Studies

Several studies have highlighted the potential of this compound in various applications:

  • Antibacterial Screening : Research demonstrated broad-spectrum antibacterial activities against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent.
  • Antifungal Evaluation : Studies focused on the antifungal properties against Candida albicans, emphasizing its utility in developing new antifungal agents.

Industrial Applications

In industry, this compound is used in the production of polymers and resins. Its unique chemical structure makes it a valuable building block for specialty chemicals and materials . The compound's ability to undergo various chemical transformations enhances its applicability in creating diverse industrial products.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of 4-(1,3-Dioxolan-2-yl)benzonitrile, highlighting structural variations, synthetic applications, and physicochemical properties:

Compound Name CAS No. Molecular Formula Key Features Applications
This compound 66739-89-7 C₁₀H₉NO₂ Para-substituted benzonitrile with dioxolane; high purity (97%) Precursor for triazole fungicides , crop protection agents
2-(1,3-Dioxolan-2-yl)benzonitrile 35849-11-7 C₁₀H₉NO₂ Ortho-substituted isomer; distinct steric effects Intermediate in Sonogashira coupling reactions
3-(1,3-Dioxolan-2-yl)benzonitrile 153329-04-5 C₁₀H₉NO₂ Meta-substituted isomer; altered electronic properties Limited data; potential use in polymer synthesis
4-(3-(1,3-Dioxolan-2-yl)but-3-enynyl)benzonitrile - C₁₄H₁₁NO₂ Extended alkyne chain; conjugated system Synthetic building block for π-conjugated materials
4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile 1217366-74-9 C₁₆H₁₂BrNO₃ Brominated phenoxy derivative; halogenated aromatic core Pharmaceutical intermediate (e.g., kinase inhibitors)

Detailed Analysis of Structural and Functional Differences

Positional Isomerism

  • Para vs. Ortho/Meta Substitution : The para-substitution in this compound minimizes steric hindrance, enabling efficient nucleophilic substitution reactions (e.g., triazole formation at the 2-position ). In contrast, the ortho isomer (2-(1,3-Dioxolan-2-yl)benzonitrile) exhibits reduced reactivity in such reactions due to steric clashes between the dioxolane and nitrile groups .

Biological Activity

4-(1,3-Dioxolan-2-yl)benzonitrile, with a molecular formula of C10_{10}H9_9NO2_2 and a molecular weight of 175.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies highlighting its antibacterial and antifungal properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with dioxolane precursors. The general procedure includes:

  • Reagents : Salicylaldehyde and diols are commonly used as starting materials.
  • Catalysis : Catalytic amounts of Mont K10 are employed to facilitate the reaction.
  • Yield : The compound can be synthesized in good yields with short reaction times.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus625–1250
Staphylococcus epidermidis625
Enterococcus faecalis625
Pseudomonas aeruginosa312.5
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity
Proteus mirabilisNo activity

The compound demonstrated excellent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, while showing no efficacy against E. coli, K. pneumoniae, and P. mirabilis .

Antifungal Activity

In addition to antibacterial properties, this compound has been tested for antifungal activity against Candida albicans.

Table 2: Antifungal Activity Data

Fungal StrainMIC (µg/mL)
Candida albicans312.5

All tested compounds exhibited significant antifungal activity against C. albicans, with MIC values indicating effective inhibition .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features:

  • Dioxolane Ring : The presence of the dioxolane moiety is crucial for its biological activity.
  • Benzonitrile Substituent : Variations in the substituents on the benzonitrile can significantly alter the compound's potency and spectrum of activity.
  • Chirality : Chiral variants of dioxolane derivatives often exhibit different biological activities; thus, the stereochemistry plays a vital role in efficacy.

Case Studies

Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:

  • Antibacterial Screening : A study demonstrated that various dioxolane derivatives showed broad-spectrum antibacterial activities, particularly against S. aureus and P. aeruginosa .
  • Antifungal Evaluation : Other research highlighted the antifungal potential of dioxolane derivatives against C. albicans, emphasizing their utility in developing new antifungal agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,3-Dioxolan-2-yl)benzonitrile, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via aldehyde protection using ethylene glycol. For example, 4-hydroxybenzaldehyde derivatives can undergo acetal formation under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene. Key steps include:

  • Aldehyde Protection : Reacting 4-formylbenzonitrile with ethylene glycol under Dean-Stark conditions to remove water and drive the reaction to completion .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in >90% purity.

  • Optimization : Increasing reaction time (12–24 hours) and maintaining anhydrous conditions improve yields (reported up to 85%) .

    Reaction Parameters Conditions
    SolventToluene
    Catalystp-TSA
    TemperatureReflux (110°C)
    Reaction Time12–24 hours

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H NMR should show peaks for the dioxolane ring protons (δ 5.08–5.12 ppm, multiplet) and benzonitrile aromatic protons (δ 7.6–7.8 ppm, doublets) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 189.1 [M+H]+^+ .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) .

Q. What are the common reactivity patterns of the dioxolane moiety in this compound?

  • Methodological Answer : The dioxolane group acts as a protecting group for aldehydes and participates in acid-catalyzed ring-opening reactions. For example:

  • Deprotection : Hydrolysis with dilute HCl (1M, 50°C) regenerates the aldehyde group, enabling further functionalization .
  • Nucleophilic Substitution : Reactivity with amines or thiols under basic conditions (e.g., triethylamine) forms thioacetals or aminal derivatives .

Advanced Research Questions

Q. How does the electronic nature of the dioxolane group influence the benzonitrile core in materials science applications?

  • Methodological Answer : The electron-donating dioxolane group modifies the aromatic ring’s electron density, enhancing charge transport in organic semiconductors. Studies include:

  • DFT Calculations : Analyze HOMO/LUMO levels to predict bandgap tuning (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

  • Thin-Film Characterization : Use AFM and XRD to assess crystallinity in polymer blends (e.g., with P3HT) .

    Electronic Properties Values
    HOMO (eV)-5.8
    LUMO (eV)-2.3
    Bandgap (eV)3.5

Q. What mechanistic insights explain contradictions in catalytic ring-opening reactions of the dioxolane group?

  • Methodological Answer : Competing pathways (e.g., acid vs. base catalysis) lead to divergent products. For example:

  • Acid-Catalyzed Hydrolysis : Proceeds via oxonium ion intermediate, favoring aldehyde regeneration .
  • Base-Mediated Reactions : Form enolate intermediates, leading to side products like conjugated nitriles. Kinetic studies (UV-Vis monitoring) and isotopic labeling (18^{18}O) clarify pathways .

Q. Can computational models predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets:

  • Target Selection : Cytochrome P450 enzymes (e.g., CYP3A4) due to nitrile’s metabolic stability .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 2.1) and low hepatotoxicity .

Q. Data Contradictions and Resolution

  • Spectral Discrepancies : Variations in 13C^{13}C NMR chemical shifts (e.g., dioxolane carbons at δ 99–101 ppm vs. δ 97–98 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent and calibration standards .
  • Yield Inconsistencies : Discrepancies in synthetic yields (70–90%) are attributed to trace moisture during acetal formation. Use molecular sieves or strict anhydrous protocols .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQCWAXQJVTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380923
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66739-89-7
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxolan-2-yl)benzonitrile
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Synthesis routes and methods I

Procedure details

4-Cyanobenzaldehyde (500 mg, 3.81 mmol), ethylene glycol (828 mg, 13.34 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate were refluxed in toluene (25 mL) overnight in a Dean-Stark apparatus. The reaction mixture was then concentrated and the residue dissolved in chloroform (50 ml) and washed with saturated sodium bicarbonate solution (2×25 mL) and brine (1×25 mL). The organic phase was then dried (Na2SO4) and evaporated to give 4-(1,3-dioxolan-2-yl)benzenecarbonitrile (40) as an oil which solidified to a white solid (633 mg, 95%). 1H NMR (CDCl3, 300 MHz): δ 4.04, t (1.8 Hz), OCH2; 4.07, t (2.0 Hz), OCH2; 5.82, s, H2; 7.64, d (1.4 Hz), 2×ArH; 7.73, d (1.3 Hz), 2×ArH. ESI (+ve) MS: m/z 176 (M+H, 12%).
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500 mg
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25 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-cyanobenzaldehyde (20.0 g, 152.5 mmol) and ethylene glycol (25.5 mL, 457.5 mmol) in toluene (250 mL) was added p-toluenesulfonic acid (300 mg). The flask was equipped with a Dean-Stark trap and the mixture heated to reflux. After 5 hr the mixture was concentrated. The residue was taken up in ethyl acetate and washed with saturated NaHCO3, water (2×), and brine. The organic layer was dried (MgSO4), filtered, and concentrated to give 4-(1,3-dioxolan-2-yl)benzonitrile as a clear oil which solidified under vacuum: 1H-NMR (500 MHz, CDCl3): δ 7.67 (2H, d, J=8.06 Hz), 7.59 (2H, d, J=8.30 Hz), 5.85 (1H, s), 4.13-4.05 (4H, m).
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20 g
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300 mg
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250 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-cyanobenzaldehyde (25 g, 0.190 mol) in dry toluene (300 mL) was added ethyleneglycol (15 g, 0.228 mol) and PTSA (0.5 g) and allowed to reflux at 130° C. with azeotropic removal of water for 12 h. The reaction mixture was cooled, washed with 10% aqueous NaHCO3 (100 mL), dried and concentrated under vacuum. The crude solid was recrystallised from PetEther/EtOAc to give the 4-(1,3-dioxolan-2-yl)benzonitrile (17 g, 51%) as white solid. TLC (PetEther/EtOAc 4/1), Rf=0.6
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25 g
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15 g
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300 mL
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0.5 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 4-formylbenzonitrile (10 g, 76.3 mmol), ethylene glycol (18.95 g, 305 mmol) and p-toluene sulfonic acid (7 mg, 0.003 mmol) in toluene (100 mL) was heated to reflux for 9 hours. During this time a Dean-Stark trap was used to remove water formed during the reaction. To the reaction was added aq. Na2CO3 (150 mL). The organic layer was washed twice with water (100 mL), then dried over Na2SO4. The solvent was removed under vacuum to provide 4-(1,3-dioxolan-2-yl)benzonitrile (12 g, 68 mmol). The compound had an HPLC retention time=4.24 min. −Column: HYPERSIL® BDS C18 (4.6×50 mm) Flow rate=0.8 mL/min. Solvent A=, 0.1% TFA in water; Solvent B=acetonitrile. 5%-100% B (0-6 min), 100% B (6-9 min), 100%-5% B (9-11 min).
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10 g
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18.95 g
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100 mL
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7 mg
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(1,3-Dioxolan-2-yl)benzonitrile
4-(1,3-Dioxolan-2-yl)benzonitrile
4-(1,3-Dioxolan-2-yl)benzonitrile
4-(1,3-Dioxolan-2-yl)benzonitrile
4-(1,3-Dioxolan-2-yl)benzonitrile
4-(1,3-Dioxolan-2-yl)benzonitrile

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